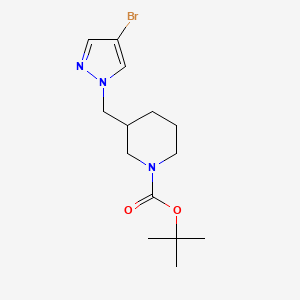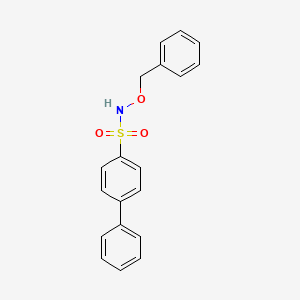
Biphenyl-4-sulfonic acid benzyloxy-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-sulfonic acid benzyloxy-amide is an organic compound that features a biphenyl core with a sulfonic acid group and a benzyloxy-amide substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-sulfonic acid benzyloxy-amide typically involves the following steps:
Formation of Biphenyl-4-sulfonic Acid: This can be achieved through the sulfonation of biphenyl using sulfuric acid or chlorosulfonic acid.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzyloxy-substituted biphenyl-4-sulfonic acid with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-sulfonic acid benzyloxy-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonic acid group to a sulfonate.
Substitution: The benzyloxy and amide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce sulfonates or amines.
Scientific Research Applications
Biphenyl-4-sulfonic acid benzyloxy-amide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides are effective.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of biphenyl-4-sulfonic acid benzyloxy-amide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonic acid group can form strong interactions with proteins, while the benzyloxy-amide moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-sulfonic acid: Lacks the benzyloxy-amide group, which may reduce its binding affinity in biological systems.
Benzenesulfonic acid derivatives: These compounds have similar sulfonic acid groups but different aromatic cores, which can affect their chemical and biological properties.
Sulfonamides: A broad class of compounds with sulfonic acid groups, used in various applications including medicine and materials science.
Uniqueness
Biphenyl-4-sulfonic acid benzyloxy-amide is unique due to the combination of its biphenyl core, sulfonic acid group, and benzyloxy-amide substituent. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
4-phenyl-N-phenylmethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-24(22,20-23-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHWWHUXXBHATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
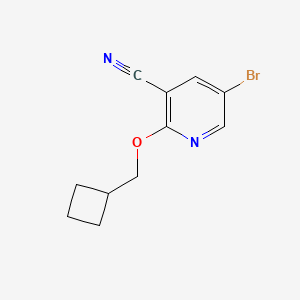


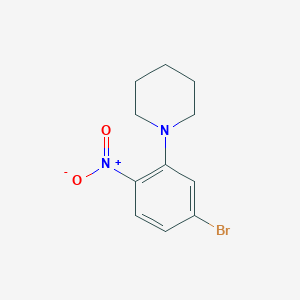
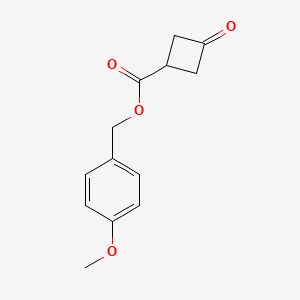
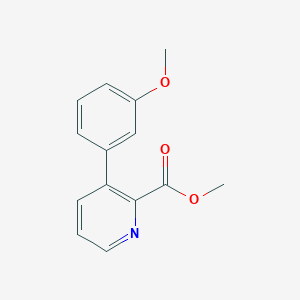
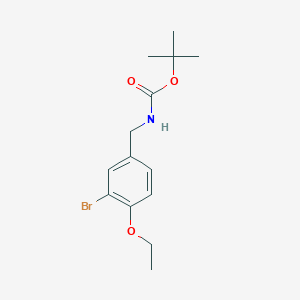
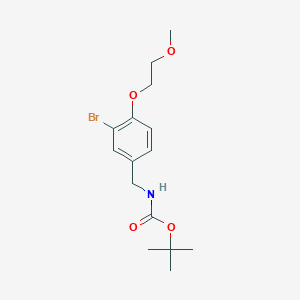
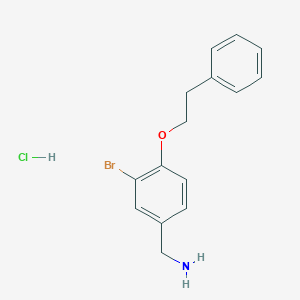
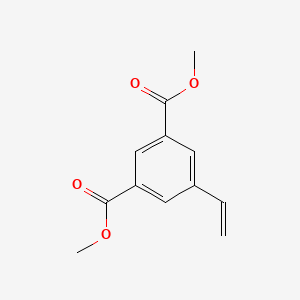
![4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B8158355.png)
![5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8158360.png)
![5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole](/img/structure/B8158361.png)
